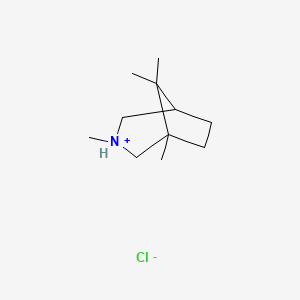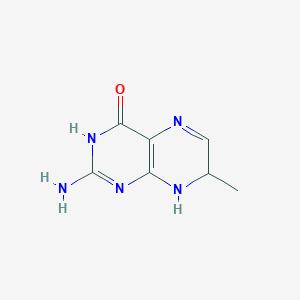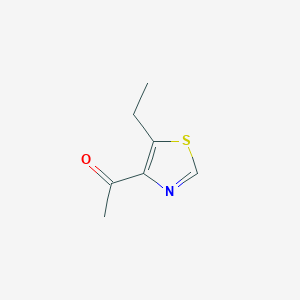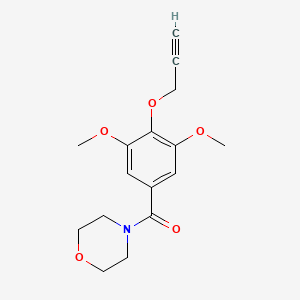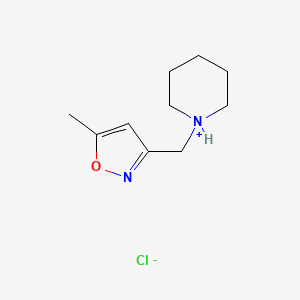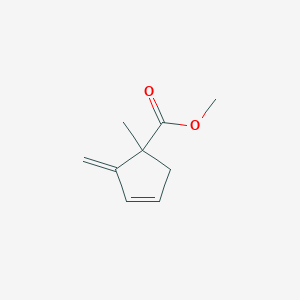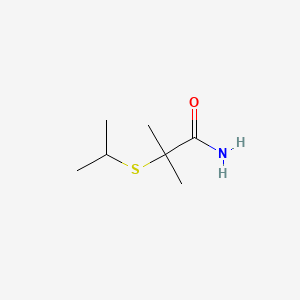![molecular formula C15H21NO5 B13792807 1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)](/img/structure/B13792807.png)
1H-Pyrrole-3-carboxylicacid,2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-,ethylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester (9CI) is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique substituents, which include dimethyl groups and an ethyl ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester typically involves multi-step organic reactions. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where substituents on the pyrrole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester
- 1H-Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Uniqueness
1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-5-[(2-methyl-1-oxopropoxy)acetyl]-, ethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl ester group and the specific arrangement of methyl groups differentiate it from other pyrrole derivatives, potentially leading to unique reactivity and applications.
属性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC 名称 |
ethyl 2,4-dimethyl-5-[2-(2-methylpropanoyloxy)acetyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H21NO5/c1-6-20-15(19)12-9(4)13(16-10(12)5)11(17)7-21-14(18)8(2)3/h8,16H,6-7H2,1-5H3 |
InChI 键 |
VHVANIMHTLSWKW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)COC(=O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



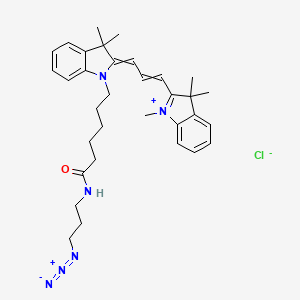
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
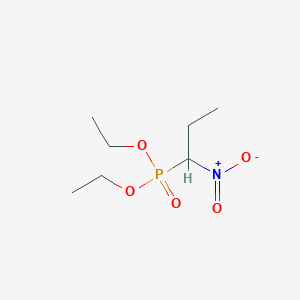
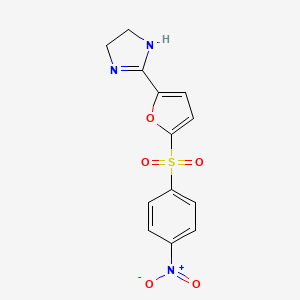
![1-[(4-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B13792741.png)
